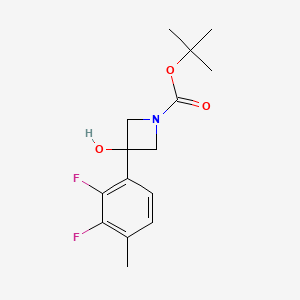![molecular formula C28H44N2O2 B15053352 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) CAS No. 827605-89-0](/img/structure/B15053352.png)
9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is a complex organic compound that features a bipyridine core linked to nonanol chains. Bipyridine derivatives are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) typically involves the coupling of bipyridine derivatives with nonanol. Common methods include:
Suzuki Coupling: This method involves the reaction of halogenated bipyridine with boronic acid derivatives of nonanol in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses stannanes instead of boronic acids.
Negishi Coupling: This method employs organozinc compounds for the coupling reaction.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .
化学反応の分析
Types of Reactions
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) undergoes several types of chemical reactions:
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The bipyridine core can undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
科学的研究の応用
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological imaging and as a probe for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is primarily based on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The bipyridine core binds to metal ions, forming stable complexes.
Electron Transfer: Facilitates electron transfer processes in catalytic reactions.
Molecular Recognition: Acts as a molecular probe for detecting specific ions or molecules.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with similar coordination abilities but a different structure.
Uniqueness
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is unique due to its extended nonanol chains, which provide additional functional groups for further chemical modifications and applications .
特性
CAS番号 |
827605-89-0 |
|---|---|
分子式 |
C28H44N2O2 |
分子量 |
440.7 g/mol |
IUPAC名 |
9-[2-[4-(9-hydroxynonyl)pyridin-2-yl]pyridin-4-yl]nonan-1-ol |
InChI |
InChI=1S/C28H44N2O2/c31-21-13-9-5-1-3-7-11-15-25-17-19-29-27(23-25)28-24-26(18-20-30-28)16-12-8-4-2-6-10-14-22-32/h17-20,23-24,31-32H,1-16,21-22H2 |
InChIキー |
IFKSYBHQWZALBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CCCCCCCCCO)C2=NC=CC(=C2)CCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


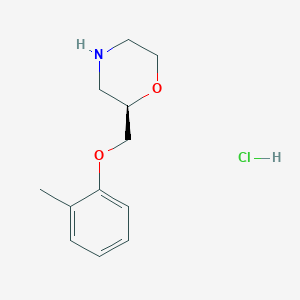
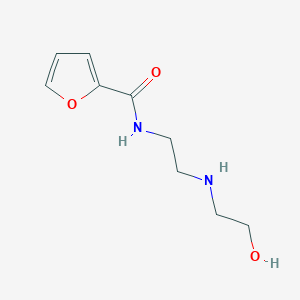
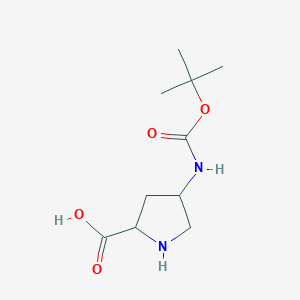
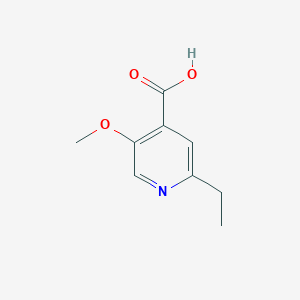
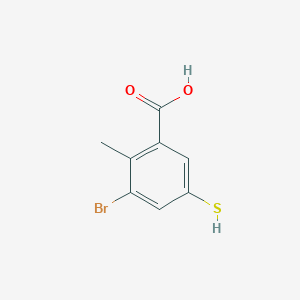


![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
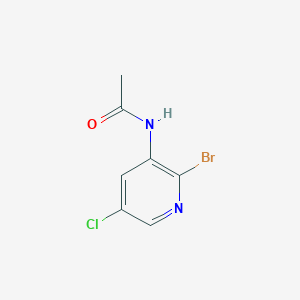
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
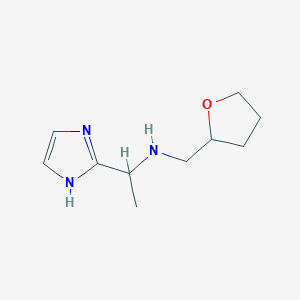
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
